Sodium 3-aminonaphthalene-1,5-disulphonate

Description

BenchChem offers high-quality Sodium 3-aminonaphthalene-1,5-disulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-aminonaphthalene-1,5-disulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

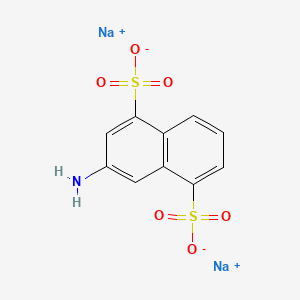

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-aminonaphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUODNWWWUQRIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966446 | |

| Record name | Disodium 3-aminonaphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14170-43-5, 52085-24-2, 4681-22-5 | |

| Record name | Disodium 3-amino-1,5-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014170435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052085242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-aminonaphthalene-1,5-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminonaphthalene-1,5-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 3-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5SV2A4DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-aminonaphthalene-1,5-disulphonate: Core Properties and Applications

This guide provides a comprehensive technical overview of Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, analysis, and potential applications of this versatile molecule. Our focus is on delivering not just data, but actionable insights grounded in established scientific principles.

Introduction: The Chemical Identity of Sodium 3-aminonaphthalene-1,5-disulphonate

Sodium 3-aminonaphthalene-1,5-disulphonate is an organic compound derived from naphthalene. It belongs to the class of aminonaphthalenesulfonic acids, which are characterized by the presence of both an amino (-NH₂) and two sulfonic acid (-SO₃H) groups attached to the naphthalene core. The sodium salt form enhances its solubility in aqueous media, a critical property for its utility in various chemical processes.

This compound is also known by several synonyms, including Monosodium 3-amino-1,5-naphthalenedisulfonate and Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate[1]. The parent compound, 3-amino-1,5-naphthalenedisulfonic acid, is often referred to as "Amino C acid" in the context of dye chemistry[2].

The structural arrangement of the functional groups on the naphthalene rings dictates its chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Sodium 3-aminonaphthalene-1,5-disulphonate is paramount for its effective application and quality control.

Core Physicochemical Data

The fundamental physicochemical properties are summarized in the table below. It is important to note that some experimental data is more readily available for the parent acid or the disodium salt, which are also listed for comparative purposes.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈NNaO₆S₂ | [1] |

| Molecular Weight | 325.3 g/mol | [1] |

| Appearance | White to brown powder/crystal | [3] |

| Melting Point | Data not available for monosodium salt. Disodium salt decomposes at 242°C. | [4] |

| Solubility | The parent acid is described as slightly soluble to insoluble in water. The sodium salt is expected to have higher water solubility. | [2][5] |

| Stability | Stable under normal conditions. Avoid strong oxidizing agents. | [6][7] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the amino and sulfonate groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework of the molecule. PubChem lists a ¹³C NMR spectrum for the parent acid, 3-Amino-1,5-naphthalenedisulfonic acid, which can serve as a reference[8].

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include those for N-H stretching of the amino group, S=O stretching of the sulfonate groups, and C=C stretching of the aromatic ring.

-

UV-Vis (Ultraviolet-Visible Spectroscopy): Naphthalene derivatives are known to be UV-active. The UV-Vis spectrum will show absorption maxima corresponding to the electronic transitions within the aromatic system.

Synthesis and Purification: A Methodological Approach

The synthesis of Sodium 3-aminonaphthalene-1,5-disulphonate typically involves the preparation of the parent acid followed by neutralization. The general synthetic strategy for 3-amino-1,5-naphthalenedisulfonic acid proceeds through a multi-step process starting from naphthalene.

General Synthesis Pathway

The synthesis of the parent acid, 3-amino-1,5-naphthalenedisulfonic acid, generally follows these key transformations[2][5]:

-

Sulfonation: Naphthalene is first treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce sulfonic acid groups onto the aromatic ring.

-

Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group.

-

Isomer Separation: The resulting mixture of nitro-naphthalenedisulfonic acid isomers is separated. This is a critical step to isolate the desired precursor.

-

Reduction: The nitro group of the purified isomer is then reduced to an amino group, typically using a reducing agent like iron powder in an acidic medium, to yield 3-amino-1,5-naphthalenedisulfonic acid.

The following diagram illustrates this general workflow:

Caption: General synthesis workflow for 3-amino-1,5-naphthalenedisulfonic acid.

Preparation of the Sodium Salt: A Step-by-Step Protocol

The following is a representative protocol for the preparation of Sodium 3-aminonaphthalene-1,5-disulphonate from the corresponding acid.

Materials:

-

3-amino-1,5-naphthalenedisulfonic acid

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Suspend a known quantity of 3-amino-1,5-naphthalenedisulfonic acid in a minimal amount of deionized water.

-

Neutralization: Slowly add a stoichiometric amount of a sodium base solution (e.g., 1M NaOH) to the suspension with constant stirring. Monitor the pH of the solution, aiming for a neutral pH (around 7).

-

Precipitation/Crystallization: The sodium salt may precipitate out of the solution upon neutralization. If not, the salt can be precipitated by the addition of a less polar solvent, such as ethanol.

-

Isolation: Collect the precipitated solid by filtration.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified Sodium 3-aminonaphthalene-1,5-disulphonate in a vacuum oven at a suitable temperature.

Analytical Characterization: Ensuring Quality and Purity

Robust analytical methods are crucial for verifying the identity and purity of Sodium 3-aminonaphthalene-1,5-disulphonate. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be adapted for the analysis of Sodium 3-aminonaphthalene-1,5-disulphonate. The following provides a starting point for method development.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like ammonium formate or formic acid should be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound.

-

Injection Volume: 10-20 µL.

This method can be used to determine the purity of the compound and to quantify it in various matrices.

The following diagram outlines a typical analytical workflow:

Caption: A typical analytical workflow for HPLC analysis.

Applications in Research and Drug Development

While historically a key intermediate in the dye industry, the unique structural and chemical properties of Sodium 3-aminonaphthalene-1,5-disulphonate and related compounds have garnered interest in other fields, including pharmaceuticals.

Intermediate for Azo Dyes

The primary and most well-established application of this compound is as a precursor in the synthesis of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.

Potential in Pharmaceutical and Medicinal Chemistry

Naphthalene-based scaffolds are prevalent in many marketed drugs, demonstrating a broad spectrum of biological activities[9]. Aminonaphthalenesulfonic acids, in particular, have been investigated for several potential pharmaceutical applications:

-

Fluorescent Probes: The naphthalene core imparts fluorescent properties to these molecules. They can be used as fluorescent probes to study biological systems, such as protein binding and conformation[10].

-

Antiangiogenic Agents: Certain naphthalenesulfonates have been shown to inhibit fibroblast growth factors, which are involved in angiogenesis (the formation of new blood vessels). This suggests potential applications in cancer therapy[2].

-

Drug Formulation: The sulfonic acid groups can form salts with basic drug molecules, potentially improving their solubility and bioavailability.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling Sodium 3-aminonaphthalene-1,5-disulphonate.

-

General Hazards: It is classified as an irritant, particularly causing serious eye irritation[1]. Inhalation, ingestion, or skin absorption may be harmful[2].

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[2].

-

Handling: Handle in a well-ventilated area to avoid dust formation.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6][7].

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

Sodium 3-aminonaphthalene-1,5-disulphonate is a compound with a rich history in industrial chemistry and a promising future in more specialized applications. Its well-defined structure and reactivity provide a versatile platform for the synthesis of a wide array of functional molecules. For researchers and developers, a solid grasp of its fundamental properties is the first step towards unlocking its full potential in areas ranging from advanced materials to novel therapeutics.

References

-

PubChem. Monosodium 3-amino-1,5-naphthalenedisulfonate. [Link]

-

ChemBK. 3-amino-1,5-naphthalenedisulfonic acid. [Link]

-

Molbase. 3-amino-1,5-naphthalenedisulfonic acid. [Link]

-

PrepChem. Synthesis of 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt. [Link]

-

PubChem. 3-Amino-1,5-naphthalenedisulfonic acid. [Link]

-

ChemBK. 3-aminonaphthalene-1,5-disulphonic acid. [Link]

-

European Journal of Medicinal Chemistry. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

PubMed. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate. [Link]

-

PubMed. Naphthalimide derivatives with therapeutic characteristics: a patent review. [Link]

-

SIELC Technologies. 1,5-Naphthalenedisulfonic acid, 3-amino-. [Link]

- Google Patents. Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid.

-

MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. [Link]

-

PubMed. Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. molbase.com [molbase.com]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]

- 7. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2019036685A1 - Methods for hplc analysis - Google Patents [patents.google.com]

- 9. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-aminonaphthalene-1,5-disulfonic acid" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aminonaphthalene-1,5-disulfonic Acid

Introduction

3-Aminonaphthalene-1,5-disulfonic acid, also known by industrial names such as C Acid or 2-Amino-4,8-naphthalenedisulfonic acid, is a pivotal organic compound with the chemical formula C₁₀H₉NO₆S₂ and a molecular weight of 303.31 g/mol .[1][2] This compound, typically a white crystalline solid with slight solubility in water, serves as a crucial intermediate in the synthesis of a wide array of dyes.[3] Its molecular structure, featuring a naphthalene core substituted with both an amino group and two sulfonic acid groups, makes it a versatile precursor for producing sun-resistant, reactive, and direct dyes.[3]

The industrial synthesis of 3-aminonaphthalene-1,5-disulfonic acid is a well-established, multi-step process that begins with naphthalene. The strategic sequence involves the sulfonation of the naphthalene ring, followed by a regioselective nitration, and concluded with the reduction of the nitro group to the final amine. This guide provides a detailed exploration of this synthesis pathway, coupled with comprehensive characterization protocols essential for verifying the product's identity, purity, and structural integrity.

Synthesis Pathway: From Naphthalene to C Acid

The manufacturing of 3-aminonaphthalene-1,5-disulfonic acid is a classic example of aromatic chemistry, leveraging the directing effects of substituents on the naphthalene core to achieve the desired isomer. The process is executed in three primary stages.

Workflow for the Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

Caption: A three-step chemical synthesis route from naphthalene to the target compound.

Step 1: Disulfonation of Naphthalene

The initial step involves the introduction of two sulfonic acid groups onto the naphthalene ring. The position of these groups is critical and is controlled by reaction conditions.

-

Causality: Naphthalene is treated with oleum (fuming sulfuric acid), a source of sulfur trioxide (SO₃), which acts as the electrophile. The reaction temperature is maintained between 20-50°C to kinetically favor the formation of the naphthalene-1,5-disulfonic acid isomer.[4][5] At higher temperatures, the thermodynamically favored 2,6- and 2,7-isomers become more prominent.

-

Experimental Protocol:

-

Charge a suitable reactor with 20% oleum.

-

While maintaining the temperature between 20–35°C, gradually add naphthalene.

-

Slowly introduce 65% oleum and additional naphthalene in alternating portions, ensuring the temperature does not exceed 50°C.[5]

-

Hold the reaction mixture at 55°C for several hours to complete the reaction.[5]

-

The resulting mixture contains naphthalene-1,5-disulfonic acid, which is carried forward to the next step.

-

Step 2: Nitration of Naphthalene-1,5-disulfonic Acid

With the sulfonic acid groups in place, the next step is the introduction of a nitro group. The existing substituents direct the incoming electrophile.

-

Causality: The two sulfonic acid groups at the 1- and 5-positions are strongly deactivating and meta-directing. This electronic effect guides the incoming nitronium ion (NO₂⁺), generated from a mixed acid of nitric and sulfuric acid, to selectively substitute at the 3-position of the naphthalene ring.

-

Experimental Protocol:

-

Prepare a nitrating mixture by combining concentrated nitric acid and sulfuric acid.

-

Add the sulfonation product from the previous step to the reactor.

-

Carefully add the mixed acid to the reaction mixture, maintaining the temperature between 10°C and 60°C.[4]

-

The reaction progress can be monitored by taking samples and analyzing for the disappearance of the starting material.[6]

-

Upon completion, the product, 3-nitronaphthalene-1,5-disulfonic acid, is often isolated as its magnesium salt to facilitate separation from unwanted isomers.[3][4]

-

Step 3: Reduction of the Nitro Group

The final step is the conversion of the nitro group into the desired amino group, yielding the final product.

-

Causality: The nitro group is readily reduced to an amine under acidic conditions using a reducing agent. A common and cost-effective industrial method is the Béchamp reduction, which uses iron filings in the presence of an acid, such as hydrochloric acid.[3] The iron is oxidized while the nitro group is reduced.

-

Experimental Protocol:

-

The isolated 3-nitronaphthalene-1,5-disulfonic acid intermediate (often as a sodium salt after conversion from the magnesium salt) is dissolved or suspended in water.[3]

-

Hydrochloric acid is added to create an acidic medium.

-

Iron powder is gradually added to the mixture. The reaction is exothermic and may require cooling.

-

The mixture is stirred until the reduction is complete.

-

The final product, 3-aminonaphthalene-1,5-disulfonic acid, is then isolated from the reaction mixture, typically by filtration and washing. The product is a white or off-white powder.[3]

-

Comprehensive Characterization

To ensure the synthesized product meets the required standards of identity and purity, a suite of analytical techniques is employed. Each method provides a unique piece of structural or purity information, and together they form a self-validating system.

Characterization Workflow

Caption: Analytical workflow for purity, functional group, and structural verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final product and quantifying any isomeric impurities or residual starting materials.

-

Methodology: A reverse-phase HPLC method is typically employed.[7]

-

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of acetonitrile and water containing an acid modifier like phosphoric acid or formic acid (for MS compatibility).[7] A standard method for naphthalenedisulfonic acid isomers can be adapted for this purpose.[8]

-

Detection: UV-Vis detector set at a wavelength where the analyte has strong absorbance.

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and compare the retention time and peak area to a known reference standard to confirm identity and calculate purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups in the molecule.

-

Methodology: The sample is typically prepared as a KBr pellet. The infrared spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's bonds.

-

Expected Characteristic Absorptions:

-

N-H Stretch: 3300-3500 cm⁻¹ (primary amine).

-

Aromatic C-H Stretch: 3000-3100 cm⁻¹.

-

S=O Stretch (Sulfonic Acid): 1150-1250 cm⁻¹ (asymmetric) and 1030-1060 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: 1450-1600 cm⁻¹.

-

S-O Stretch: 650-770 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information for unambiguous structural elucidation, confirming the connectivity of atoms and the specific isomeric form of the product.

-

Methodology: ¹H and ¹³C NMR spectra are acquired. Due to the acidic nature and potential for poor solubility, the sample is often converted to its disodium salt and dissolved in a solvent like D₂O.[9]

-

Expected ¹H NMR Signals: The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the protons on the naphthalene ring. The specific chemical shifts and coupling constants are unique to the 3-amino-1,5-disubstituted pattern.

-

Expected ¹³C NMR Signals: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms of the naphthalene core, confirming the asymmetry of the molecule. The chemical shifts will be influenced by the attached amino and sulfonic acid groups.

| Technique | Purpose | Expected Outcome |

| HPLC | Purity assessment and isomer separation. | A major peak corresponding to the product with a purity typically >98%. Minor peaks may indicate isomeric impurities. |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H (amine), S=O (sulfonic acid), and aromatic C-H/C=C bonds. |

| NMR | Unambiguous structural elucidation. | ¹H and ¹³C NMR spectra consistent with the 3-aminonaphthalene-1,5-disulfonic acid structure. |

Safety and Handling

3-Aminonaphthalene-1,5-disulfonic acid is classified as an irritant.[2][3] Inhalation, ingestion, or skin absorption may cause adverse effects.[3]

-

Hazards: Causes serious eye irritation.[2] May cause irritation to the respiratory system and skin.[3]

-

Protective Measures: Operators should wear suitable protective clothing, gloves, and eye/face protection.[3] Work should be conducted in a well-ventilated area.

-

Storage: The material should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and heat.[3]

References

-

World Of Dyes. (2013, May 29). 3-Aminonaphthalene-1,5-disulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8563, 3-Amino-1,5-naphthalenedisulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid.

-

ChemBK. (n.d.). 3-amino-1,5-naphthalenedisulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.

-

Wikipedia. (2023, April 1). Aminonaphthalenesulfonic acids. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 131-27-1 | Product Name : 3-Aminonaphthalene-1,5-Disulfonic Acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0041631A1 - Process for the production of nitronaphthalene sulfonic acids.

-

University of North Carolina at Chapel Hill. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]

-

HDH Chemicals. (n.d.). 3-Amino-1, 5-naphthalenedisulfonic Acid Disodium Salt, min 98%, 25 grams. Retrieved from [Link]

- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

-

SIELC Technologies. (2018, February 16). 1,5-Naphthalenedisulfonic acid, 3-amino-. Retrieved from [Link]

-

Wikipedia. (2023, February 2). Naphthionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

Durham University. (n.d.). Durham e-Theses: The preparation and properties of 2-nitronaphthalene. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of 1,5-Naphthalenedisulfonic Acid on Amaze TH Mixed-Mode Column. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8338, 2-Amino-1,5-naphthalenedisulfonic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid - the NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

-

International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

Sources

- 1. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 2. 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]

- 5. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 6. US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids - Google Patents [patents.google.com]

- 7. 1,5-Naphthalenedisulfonic acid, 3-amino- | SIELC Technologies [sielc.com]

- 8. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 9. calpaclab.com [calpaclab.com]

The Cornerstone of Color: A Technical Guide to the Research Applications of Sodium 3-aminonaphthalene-1,5-disulphonate

Foreword: Unveiling the Potential of a Versatile Chemical Building Block

To the dedicated researchers, scientists, and professionals in drug development and materials science, this guide serves as an in-depth exploration of Sodium 3-aminonaphthalene-1,5-disulphonate (CAS 14170-43-5). While its name may be intricate, its role in the world of synthetic chemistry is elegantly fundamental. This document moves beyond a simple cataloging of properties to provide a deeper understanding of its primary application as a pivotal intermediate in the synthesis of azo dyes. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and illuminate the causal relationships that govern its successful application in research and development.

Core Compound Analysis: Properties and Significance

Sodium 3-aminonaphthalene-1,5-disulphonate is an organic compound characterized by a naphthalene core substituted with an amino group and two sulfonate groups.[1][2] The presence of these functional groups dictates its chemical behavior and utility. The sulfonic acid groups, present as sodium salts, confer significant water solubility, a critical attribute for its application in aqueous reaction media commonly used in dye synthesis. The amino group is the primary site of reactivity, allowing for diazotization, a key step in the formation of azo compounds.

| Property | Value | Source |

| CAS Number | 14170-43-5 | [1][2] |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂ | [1] |

| Molecular Weight | 347.27 g/mol | [1] |

| Synonyms | Disodium 3-aminonaphthalene-1,5-disulfonate, 2-Naphthylamine-4,8-disulfonic Acid Disodium Salt | [1] |

| Primary Application | Intermediate for dyes and pigments | [3][4] |

The Heart of the Matter: Application in Azo Dye Synthesis

The most prominent and well-documented research application of Sodium 3-aminonaphthalene-1,5-disulphonate is its use as a diazo component in the synthesis of azo dyes.[3][5] Azo dyes are a vast class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) that connects two aromatic rings. This extended conjugated system is responsible for the vibrant colors exhibited by these compounds.

The synthesis of an azo dye from Sodium 3-aminonaphthalene-1,5-disulphonate follows a two-step reaction pathway:

-

Diazotization: The primary aromatic amine group of 3-aminonaphthalene-1,5-disulfonic acid is converted into a diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.[6] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[6] The electron-donating groups on the coupling component activate the aromatic ring for electrophilic substitution, leading to the formation of the azo dye.

The versatility of this process allows for the creation of a wide spectrum of colors by varying the structure of the coupling component.

Illustrative Reaction Workflow

Caption: General workflow for the synthesis of an azo dye.

In the Laboratory: A Validated Experimental Protocol

The following protocol provides a representative, self-validating procedure for the synthesis of an azo dye, C.I. Reactive Yellow 3, using Sodium 3-aminonaphthalene-1,5-disulphonate. The successful formation of a colored precipitate serves as an initial validation of the reaction's progress.

Synthesis of C.I. Reactive Yellow 3

Objective: To synthesize C.I. Reactive Yellow 3 through the diazotization of 3-aminonaphthalene-1,5-disulfonic acid and subsequent coupling with N-(3-aminophenyl)acetamide hydrochloride.

Materials:

-

3-Aminonaphthalene-1,5-disulfonic acid (or its sodium salt)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N-(3-aminophenyl)acetamide hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Starch-iodide paper

-

Congo red paper

-

Beakers, magnetic stirrer, and filtration apparatus

Protocol:

-

Diazotization: a. In a beaker, prepare a solution of 3-aminonaphthalene-1,5-disulfonic acid in water and hydrochloric acid. b. Cool the solution to 0-5°C in an ice bath with continuous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C. d. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is typically maintained for 15-20 minutes to ensure complete diazotization. e. Ensure the solution remains strongly acidic using Congo red paper (should turn blue).

-

Preparation of the Coupling Solution: a. In a separate beaker, dissolve N-(3-aminophenyl)acetamide hydrochloride in water. b. Cool this solution to 0-5°C in an ice bath.

-

Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. b. Adjust the pH of the reaction mixture to be mildly alkaline by the gradual addition of a sodium carbonate solution. The appearance of a vibrant yellow precipitate indicates the formation of the azo dye. c. Continue stirring in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration. b. Wash the filter cake with a cold, dilute brine solution to remove unreacted starting materials and inorganic salts. c. Dry the product in a vacuum oven at a low temperature.

Causality and Validation:

-

Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are thermally unstable and can decompose, reducing the yield of the desired azo dye.

-

Acidic Conditions for Diazotization: A strong acid is necessary to generate nitrous acid from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted amine.

-

pH Control in Coupling: The coupling reaction is typically carried out under neutral to mildly alkaline conditions. This deprotonates the coupling component (if it is a phenol) to form a more reactive phenoxide ion, accelerating the electrophilic substitution.

-

Self-Validation: The formation of a brightly colored precipitate is a strong visual indicator of successful azo dye synthesis. Further characterization can be performed using techniques like UV-Vis spectroscopy to confirm the absorption maximum of the dye.

A Spectrum of Possibilities: Dyes Derived from 3-Aminonaphthalene-1,5-disulfonic Acid

The versatility of 3-aminonaphthalene-1,5-disulfonic acid as a diazo component is demonstrated by the wide array of dyes that can be synthesized from it. The final color and properties of the dye are determined by the chemical structure of the coupling partner.

| Dye Name | C.I. Number | Coupling Component | Resulting Color |

| Reactive Yellow 3 | 13245 | N-(3-aminophenyl)acetamide | Yellow |

| Reactive Brown 46 | - | 8-Aminonaphthalene-2-sulfonic acid | Brown |

| Direct Yellow 34 | 29060 | 2-Amino-4-methylanisole | Yellow |

| Direct Yellow 50 | 29025 | m-Toluidine | Yellow |

| Direct Red 130 | - | Varies | Red |

| Direct Blue 71 | 34140 | J acid | Blue |

(Data sourced from publicly available dye synthesis information)[3]

Future Directions and Broader Implications

While the primary application of Sodium 3-aminonaphthalene-1,5-disulphonate remains in the synthesis of azo dyes for textiles, leather, and paper, its inherent chemical functionalities suggest potential for broader research applications. The naphthalene scaffold is a common feature in many biologically active molecules and fluorescent probes. Future research could explore the derivatization of this compound to create novel:

-

Fluorescent Probes: By coupling the diazonium salt with fluorescent aromatic systems, novel sensors for specific analytes or for studying biological microenvironments could be developed.

-

Functional Materials: Incorporation into polymers or onto surfaces could lead to materials with specific optical or electronic properties.

-

Scaffolds for Drug Discovery: The sulfonated naphthalene core could be a starting point for the synthesis of new classes of compounds with potential therapeutic activity.

Conclusion

Sodium 3-aminonaphthalene-1,5-disulphonate stands as a testament to the importance of foundational chemical intermediates in scientific research and industrial applications. Its utility in the synthesis of a vast range of azo dyes underscores its significance. This guide has aimed to provide not just the "what" but the "why" and "how" of its application, empowering researchers to leverage its properties with a deeper understanding of the underlying chemical principles. As we continue to push the boundaries of materials science and drug discovery, the creative application of such versatile building blocks will undoubtedly pave the way for future innovations.

References

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, May 29). 3-Aminonaphthalene-1,5-disulfonic acid. Retrieved from [Link]

-

University of Malta. (2024, August 30). Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.

- Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.

- Google Patents. (n.d.). US6562115B2 - Azo dyes and their preparation and use.

-

Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]

-

Google APIs. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8563. Retrieved from [Link]

- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

-

ChemBK. (n.d.). 3-amino-1,5-naphthalenedisulfonic acid. Retrieved from [Link]

-

ResearchGate. (2021, August 7). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Unknown. (n.d.). Preparation of Azo dye from diazonium salt. Retrieved from [Link]

-

Molbase. (n.d.). 3-amino-1,5-naphthalenedisulfonic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-AMINO-1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT - Safety Data Sheet [chemicalbook.com]

- 3. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 4. chembk.com [chembk.com]

- 5. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Benchchem [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Solubility and Stability of Sodium 3-aminonaphthalene-1,5-disulphonate in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-aminonaphthalene-1,5-disulphonate, a key intermediate in the synthesis of various dyes, also presents a structural motif of interest in medicinal chemistry and material science.[1][2] Its utility in biological applications is fundamentally governed by its behavior in aqueous physiological environments. This technical guide provides a comprehensive examination of the factors influencing the solubility and stability of this compound in commonly used biological buffers. We will explore the physicochemical underpinnings of its behavior, present robust experimental protocols for its characterization, and offer expert insights into data interpretation and troubleshooting.

Introduction: The "Why" Behind the Work

Understanding the aqueous behavior of a compound is a cornerstone of successful in vitro and in vivo experimentation. For Sodium 3-aminonaphthalene-1,5-disulphonate, which exists as a disodium salt in its common commercial form, this is particularly critical.[3] Poor solubility can lead to underestimated potency in bioassays, inaccurate structure-activity relationships (SAR), and significant challenges in formulation development.[4][5] Similarly, compound instability can result in the formation of degradants with confounding biological or analytical signatures, leading to irreproducible results.

This guide serves as a Senior Application Scientist's perspective on systematically evaluating and mitigating these risks. We will move beyond simple data points to explain the causality behind experimental observations and protocol design, empowering researchers to make informed decisions.

Physicochemical Properties: A Foundation for Prediction

The structure of 3-aminonaphthalene-1,5-disulphonate dictates its behavior in aqueous media. As the sodium salt, it is an ionic compound.

-

Molecular Formula: C₁₀H₇NNa₂O₆S₂[3]

-

Molecular Weight: 347.27 g/mol [3]

-

Core Structure: A naphthalene ring system, which is inherently hydrophobic.

-

Key Functional Groups:

-

Two Sulphonate Groups (-SO₃⁻): These are strong acid groups, fully ionized (negatively charged) across the entire physiological pH range. They are the primary drivers of aqueous solubility.

-

One Amino Group (-NH₂): This is a weak base. Its charge state is pH-dependent and will significantly influence solubility and reactivity.

-

The presence of the highly polar sulphonate groups suggests good intrinsic water solubility. However, some sources describe the free acid form as only slightly soluble or even insoluble in water, highlighting the critical role of the salt form in achieving dissolution.[1][6] The interplay between the hydrophobic naphthalene core and the hydrophilic ionic groups makes its solubility highly sensitive to the composition of the surrounding medium.

Critical Factors Influencing Solubility and Stability

The solubility and stability of Sodium 3-aminonaphthalene-1,5-disulphonate are not fixed values but are dynamically influenced by the experimental environment.

The Master Variable: pH

The pH of a buffer solution is arguably the most critical factor governing the solubility of a compound with an ionizable group like the aromatic amine on this molecule.[7][8]

-

Mechanism: The amino group (-NH₂) can be protonated to form an ammonium group (-NH₃⁺) under acidic conditions. The pH at which the protonated and unprotonated forms are in equal concentration is the pKa of the conjugate acid.

-

Impact on Solubility:

-

At pH << pKa: The amino group is predominantly protonated (-NH₃⁺). The molecule becomes a zwitterion with two negative charges (sulphonates) and one positive charge. This highly polar state generally enhances solubility in aqueous buffers.

-

At pH >> pKa: The amino group is in its neutral form (-NH₂). The overall molecule carries a net charge of -2. While still polar, the loss of the positive charge may reduce its interaction with water molecules compared to the zwitterionic form, potentially leading to lower solubility, especially in high ionic strength buffers.

-

Buffer Species and Ionic Strength

The choice of buffer (e.g., phosphate, TRIS, HEPES) and its concentration can significantly impact solubility.[9][10]

-

Mechanism (Common Ion Effect & Salting Out): High concentrations of salts in the buffer compete with the compound for hydration shells (water molecules). This can effectively reduce the amount of "free" water available to dissolve the compound, a phenomenon known as "salting-out."[11] Conversely, some buffer ions might form specific favorable interactions.

-

Practical Implications: A compound's solubility might differ between Phosphate-Buffered Saline (PBS) and TRIS-buffered saline (TBS) even at the same pH and nominal ionic strength, due to the different ions present. It is crucial to test solubility in the specific buffer system used for the intended biological assay.

Temperature

For most solid compounds, solubility increases with temperature.[12][13]

-

Mechanism: The dissolution process for most solids is endothermic, meaning it absorbs heat.[11] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change.

-

Considerations: While warming a solution can help dissolve a compound, it's crucial to consider the compound's stability. Elevated temperatures can accelerate degradation. Furthermore, if the stock solution is prepared warm and then brought to room temperature or 37°C for an assay, the compound may precipitate if its equilibrium solubility is exceeded at the lower temperature.

Stability Considerations

Aromatic amines and naphthalene derivatives can be susceptible to degradation.[14][15]

-

Oxidative Stability: Aromatic amines can be prone to oxidation, which may be catalyzed by light, metal ions, or reactive oxygen species in the buffer. This can lead to color changes in the solution and the formation of impurities.

-

Photostability: Naphthalene-containing compounds can be light-sensitive. It is good practice to protect stock solutions and experimental plates from direct light.

-

Long-Term Storage: For long-term storage, solutions are typically kept at -20°C or -70°C.[15] It is essential to validate that the compound remains in solution upon thawing and does not degrade during freeze-thaw cycles.

Experimental Assessment: Protocols and Workflows

Accurate determination of solubility and stability requires robust, well-defined protocols. We present methodologies for both thermodynamic and kinetic solubility, as well as a stability-indicating HPLC method.

Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for characterizing a new batch of Sodium 3-aminonaphthalene-1,5-disulphonate.

Caption: Experimental workflow for solubility and stability testing.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is the gold standard for determining the true equilibrium solubility.[4][16]

Principle: An excess of the solid compound is agitated in the buffer for an extended period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered and analyzed.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Sodium 3-aminonaphthalene-1,5-disulphonate (e.g., 2-5 mg) to a glass vial. Scientist's Note: A visible excess of solid must remain at the end of the experiment to ensure saturation was achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the target biological buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove any undissolved particles. Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification:

-

Prepare a standard calibration curve of the compound in the mobile phase.

-

Accurately dilute the filtrate into the mobile phase used for analysis.

-

Analyze the diluted filtrate by a validated HPLC-UV method (see Protocol 3) to determine the concentration.

-

-

Calculation: The calculated concentration is the thermodynamic solubility of the compound in that buffer at that temperature.

Protocol 2: Stability Assessment using HPLC-UV

A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active compound while also separating it from any potential degradation products.

Principle: The compound is incubated in the buffer of interest under defined conditions (temperature, light exposure). Aliquots are taken at various time points and analyzed by HPLC. The decrease in the peak area of the parent compound over time indicates its stability.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of Sodium 3-aminonaphthalene-1,5-disulphonate in the target biological buffer at a concentration well below its determined solubility limit (e.g., 80% of thermodynamic solubility).

-

Incubation: Dispense the solution into multiple vials. Place one set of vials in a temperature-controlled environment (e.g., 37°C). Keep a control set at 4°C. If testing for photostability, place another set under a specific light source, alongside a dark control wrapped in foil.

-

Time Points: At designated time points (e.g., T=0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. Immediately quench any potential degradation by diluting with cold mobile phase or freezing at -80°C until analysis.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7-5 µm) is a suitable starting point for aromatic amines.[17]

-

Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is recommended to ensure separation of the polar parent compound from potentially more hydrophobic degradants. For example:

-

Mobile Phase A: 20 mM Phosphate buffer, pH 6.9

-

Mobile Phase B: Acetonitrile

-

-

Detection: UV detection at a wavelength of maximum absorbance for the naphthalene chromophore.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to T=0.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical Solubility Data for Sodium 3-aminonaphthalene-1,5-disulphonate

| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 15.2 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 21.5 |

| Acetate Buffer (50 mM) | 5.0 | 25 | > 50 |

| TRIS-Buffered Saline (TBS) | 8.0 | 25 | 12.8 |

This is illustrative data. Actual values must be determined experimentally.

Table 2: Hypothetical Stability Data in PBS at pH 7.4

| Condition | Time (hours) | % Parent Compound Remaining | Observations |

| 37°C, Dark | 0 | 100 | Clear, colorless solution |

| 37°C, Dark | 24 | 98.5 | No significant change |

| 37°C, Dark | 48 | 96.2 | Minor degradant peak at RRT 1.2 |

| RT, Ambient Light | 24 | 91.3 | Solution has faint yellow tinge |

Interpreting the Results: The Scientist's View

-

Solubility: The illustrative data in Table 1 suggests, as predicted, that solubility is enhanced at a more acidic pH (5.0), where the amino group would be fully protonated. The lower solubility in TBS compared to PBS, despite a similar pH, could point to a "salting-out" effect from the TRIS buffer components. The increase in solubility at 37°C is typical for endothermic dissolution.[12]

-

Stability: The data in Table 2 suggests the compound is reasonably stable at 37°C in the dark over 48 hours, which is suitable for most cell-based assays. However, the notable degradation under ambient light highlights a potential photostability issue, reinforcing the need to protect solutions from light.

Troubleshooting Common Issues

The following decision tree provides a logical path for troubleshooting unexpected solubility or stability results.

Caption: Troubleshooting guide for solubility issues.

Conclusion and Best Practices

A thorough understanding and experimental validation of the solubility and stability of Sodium 3-aminonaphthalene-1,5-disulphonate are prerequisites for its successful use in biological research. The data generated through these protocols provides the foundation for designing robust assays, developing appropriate formulations, and ensuring the integrity and reproducibility of scientific findings.

Key Recommendations:

-

Always determine solubility in the final assay buffer. Do not assume solubility in water translates directly to complex biological media.

-

Use the thermodynamic solubility value to guide concentration selection for stability studies and bioassays, staying safely below this limit (e.g., ≤90%) to avoid precipitation.

-

Protect solutions from light unless photostability has been confirmed.

-

Include a T=0 time point in all stability studies as a baseline reference.

-

When encountering issues, modify one variable at a time (pH, buffer concentration, temperature) to systematically identify the root cause.

By adhering to these principles and employing the robust methodologies outlined, researchers can confidently work with Sodium 3-aminonaphthalene-1,5-disulphonate and ensure the reliability of their experimental outcomes.

References

- ChemBK. (n.d.). 3-amino-1,5-naphthalenedisulfonic acid.

-

PubChem. (n.d.). 3-Amino-1,5-naphthalenedisulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1742.

-

National Institutes of Health (NIH). (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

-

WorldOfDyes. (2013). 3-Aminonaphthalene-1,5-disulfonic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Stable naphthalene diimide zwitterions for aqueous organic redox flow batteries. Retrieved from [Link]

-

MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

- ChemBK. (n.d.). 3-aminonaphthalene-1,5-disulphonic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 3. 3-Amino-1,5-naphthalenedisulfonic Acid Disodium Salt [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 12. byjus.com [byjus.com]

- 13. chemistrytalk.org [chemistrytalk.org]

- 14. Stable naphthalene diimide zwitterions for aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Disodium 3-amino-1,5-naphthalenedisulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

Disodium 3-amino-1,5-naphthalenedisulfonate (CAS No. 52085-24-2, Molecular Formula: C₁₀H₇NNa₂O₆S₂) is more than just a chemical entity; it is a versatile building block in various chemical syntheses, particularly in the dye industry.[1] Its structure, featuring a naphthalene core functionalized with an electron-donating amino group and two strongly electron-withdrawing sulfonate groups, imparts unique spectroscopic properties that are critical to understand for quality control, reaction monitoring, and physicochemical characterization.

This guide moves beyond simple data reporting. As application scientists, our goal is to interpret spectra with a deep understanding of the underlying molecular behavior. We will explore the causality behind the spectroscopic signatures of this molecule and establish robust, self-validating protocols for its analysis using Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Visible Spectroscopy: Probing the π-Electron System

The interaction of the amino group's lone pair of electrons with the naphthalene ring's extensive π-electron system is the dominant feature in its UV-Vis spectrum. This interaction raises the energy of the highest occupied molecular orbital (HOMO), resulting in a lower energy gap to the lowest unoccupied molecular orbital (LUMO). Spectroscopically, this manifests as a bathochromic (red) shift, causing the molecule to absorb light at longer wavelengths compared to its unsubstituted naphthalene disulfonate counterpart.[2]

Experimental Protocol: Quantitative UV-Vis Analysis

-

Solvent Selection: Due to the ionic nature of the disodium salt, high-purity deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is the solvent of choice. The key is ensuring the solvent is transparent in the anticipated absorption region (~250-400 nm).

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of Disodium 3-amino-1,5-naphthalenedisulfonate and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a stock solution of known concentration (~100 µg/mL).

-

Serial Dilutions: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) from the stock solution. This range is typical but should be adjusted based on the molar absorptivity to ensure absorbance values fall within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).

-

Wavelength Scan: Using the ~10 µg/mL standard, perform a full wavelength scan from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax). The reagent blank (solvent only) should be used for baseline correction.

-

Calibration Curve Generation: Measure the absorbance of each calibration standard at the predetermined λmax.

-

Data Validation: Plot absorbance versus concentration. The resulting calibration curve must exhibit excellent linearity, evidenced by a coefficient of determination (R²) ≥ 0.995. This confirms adherence to the Beer-Lambert law and validates the method's accuracy for quantification.

Data Presentation: Expected UV-Vis Characteristics

| Parameter | Expected Value/Characteristic | Rationale |

| λmax | ~280 - 320 nm | The amino group's auxochromic effect shifts absorption to longer wavelengths. Aromatic amines typically show strong absorption in this region.[2] |

| Molar Absorptivity (ε) | High | The extended conjugation of the naphthalene system leads to a high probability of electronic transitions. |

| Spectral Shape | Broad peaks characteristic of π→π* transitions. | Multiple electronic transitions within the aromatic system contribute to the overall spectrum. |

Workflow Visualization: UV-Vis Analysis

Caption: Workflow for quantitative UV-Vis analysis.

Fluorescence Spectroscopy: A Sensitive Detection Method

Naphthalene derivatives are renowned for their fluorescent properties, and Disodium 3-amino-1,5-naphthalenedisulfonate is no exception.[3][4] Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis absorption, making it ideal for trace-level quantification and for studying interactions with other molecules, such as proteins, where binding can alter the local environment and modulate the fluorescence signal.

Experimental Protocol: Characterizing Fluorescence Properties

-

Solvent and Concentration: Use the same solvent as in the UV-Vis protocol. Prepare a dilute solution (e.g., 1 µg/mL). From an application standpoint, it is critical to work with dilute solutions (absorbance < 0.1 AU at the excitation wavelength) to avoid inner-filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to non-linear and inaccurate results.

-

Excitation Spectrum: Set the emission monochromator to an estimated wavelength (e.g., 450 nm) and scan the excitation monochromator across a range (e.g., 250-400 nm). The resulting spectrum should resemble the absorption spectrum and will reveal the optimal excitation wavelength(s).

-

Emission Spectrum: Set the excitation monochromator to the optimal wavelength determined in the previous step. Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., Ex+10 nm to 600 nm). This will reveal the emission maximum.

-

Quantum Yield Determination (Optional): To quantify the efficiency of the fluorescence process, measure the fluorescence intensity relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

-

Method Validation: For quantitative analysis, a calibration curve of fluorescence intensity versus concentration should be prepared and validated for linearity, similar to the UV-Vis method.

Data Presentation: Expected Fluorescence Characteristics

| Parameter | Expected Value/Characteristic | Rationale |

| Excitation λmax | Corresponds closely to the absorption λmax (~280-320 nm). | The molecule must first absorb a photon to become excited before it can fluoresce. |

| Emission λmax | ~400 - 500 nm | A significant Stokes shift (difference between excitation and emission maxima) is expected due to energy loss from vibrational relaxation in the excited state before fluorescence occurs. |

| Quantum Yield (ΦF) | Moderate to High | The rigid naphthalene core restricts non-radiative decay pathways, often leading to efficient fluorescence. |

Nuclear Magnetic Resonance (NMR): Definitive Structural Elucidation

NMR spectroscopy is the cornerstone for verifying the chemical structure of the molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the key is to assign the signals corresponding to the aromatic protons on the substituted naphthalene ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Deuterated water (D₂O) is the required solvent due to the compound's high polarity and solubility in water. It provides no interfering proton signals in the ¹H spectrum.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of D₂O in a standard NMR tube. Ensure complete dissolution for a homogeneous solution, which is critical for acquiring high-resolution spectra.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The spectral window should typically be 0-12 ppm. The residual HDO signal (~4.7 ppm) can be suppressed using pre-saturation techniques if it obscures signals of interest.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra like COSY (H-H correlation) and HSQC (C-H correlation) is highly recommended. COSY will reveal which protons are spin-coupled (adjacent), and HSQC will directly link each proton to its attached carbon.

Data Presentation: Predicted NMR Assignments

The naphthalene ring has 6 protons. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group is electron-donating (shielding effect, upfield shift), while the sulfonate groups are strongly electron-withdrawing (deshielding effect, downfield shift).

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | 7.5 - 9.0 | Doublets, Triplets | Protons on the aromatic ring will appear in this region. Protons adjacent to the sulfonate groups will be the most downfield (deshielded). The proton ortho to the amino group will be the most upfield.[3] |

| ¹³C | 110 - 150 | Singlets | Aromatic carbons appear in this range. Carbons directly attached to the sulfonate and amino groups (ipso-carbons) will have distinct chemical shifts influenced by the substituent's electronegativity. |

Workflow Visualization: NMR Analysis

Caption: Workflow for NMR-based structure verification.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For a pre-charged, non-volatile molecule like this disodium salt, electrospray ionization (ESI) is the technique of choice.

Experimental Protocol: ESI-MS Analysis

-

Ionization Mode Selection: Negative ion mode (ESI-) is the logical choice. The molecule already exists as an anion in solution (naphthalenedisulfonate dianion), making it exceptionally easy to detect in this mode.

-

Solvent System: Prepare a dilute solution (~1-10 µg/mL) in a 50:50 mixture of deionized water and a volatile organic solvent like acetonitrile or methanol. This mixed system is ideal for stable electrospray.

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

-

Full Scan MS: Acquire a full scan spectrum to identify the parent ion(s). Expected ions include the doubly charged species [M-2Na]²⁻ and the singly charged protonated species [M-2Na+H]⁻.

-

Tandem MS (MS/MS): Select the parent ion of interest (e.g., [M-2Na+H]⁻) and subject it to collision-induced dissociation (CID). This will fragment the molecule, providing a structural fingerprint. The trustworthiness of the identification is greatly enhanced by matching the observed fragmentation pattern to predicted pathways.

Data Presentation: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observation |

| [M-2Na]²⁻ | [C₁₀H₇NO₆S₂]²⁻ | 150.98 | Doubly charged parent ion. |

| [M-2Na+H]⁻ | [C₁₀H₈NO₆S₂]⁻ | 302.97 | Singly charged parent ion. |

| Fragment 1 | [M-2Na+H - SO₃]⁻ | 222.00 | Loss of a sulfur trioxide group, a characteristic fragmentation for sulfonates.[5] |

| Fragment 2 | [M-2Na+H - SO₂]⁻ | 238.00 | Loss of sulfur dioxide, another common pathway for sulfonated aromatics.[6][7] |

Workflow Visualization: MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The spectroscopic analysis of Disodium 3-amino-1,5-naphthalenedisulfonate is a multi-faceted process where each technique provides a unique and complementary piece of information. UV-Vis and Fluorescence spectroscopy are powerful tools for quantification and probing electronic properties, while NMR provides the definitive structural blueprint. Mass spectrometry confirms the molecular weight and offers an orthogonal method for structural verification through fragmentation. By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers can confidently characterize this important molecule and ensure its quality and suitability for their specific applications.

References

-

Spectroscopy of Amines (2024). Chemistry LibreTexts. [Link]

-

3-aminonaphthalene-1,5-disulphonic acid, sodium salt (N/A). LookChem. [Link]

-

Disodium 1,5-naphthalenedisulfonate (2025). Chemsrc. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement (N/A). PubMed. [Link]

-

Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters (N/A). Analyst (RSC Publishing). [Link]

-

Disodium 3-amino-1,5-naphthalenedisulfonate (2025). Chemsrc. [Link]

-

Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry (N/A). ACS Publications. [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016). ResearchGate. [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines (N/A). ARC Journals. [Link]

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction (2019). ACS Omega. [Link]

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions (N/A). NIH. [Link]

-

Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents (N/A). Taylor & Francis Online. [Link]

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives (N/A). ResearchGate. [Link]

-

Sodium 2-naphthalenesulfonate (N/A). PubChem. [Link]

-

3-Amino-1, 5-naphthalenedisulfonic Acid Disodium Salt, min 98%, 25 grams (N/A). HDH Tedia. [Link]

-

Mass spectral fragmentations of sulfonates (N/A). Supporting Information. [Link]

-

Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives (N/A). ResearchGate. [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets (2022). Journal of the American Society for Mass Spectrometry. [Link]

-